molecular formula C10H9NO2 B3007665 4-Cyano-3,5-dimethylbenzoic acid CAS No. 90924-01-9

4-Cyano-3,5-dimethylbenzoic acid

Cat. No.: B3007665
CAS No.: 90924-01-9
M. Wt: 175.187
InChI Key: DNOXFFNRMSJGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H9NO2. It is characterized by a cyano group (-CN) and two methyl groups (-CH3) attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-3,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzoic acid followed by reduction and subsequent cyanation. The nitration step typically uses concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The final cyanation step involves the use of a cyanide source such as sodium cyanide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyano-3,5-dimethylbenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-cyano-3,5-dimethylbenzoic acid involves its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in chemical synthesis .

Comparison with Similar Compounds

  • 4-Cyano-2,6-dimethylbenzoic acid
  • 4-Cyano-3,5-dimethylphenol
  • 4-Cyano-3,5-dimethylbenzaldehyde

Comparison: 4-Cyano-3,5-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization .

Properties

IUPAC Name

4-cyano-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOXFFNRMSJGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-01-9
Record name 4-cyano-3,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.